2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Description

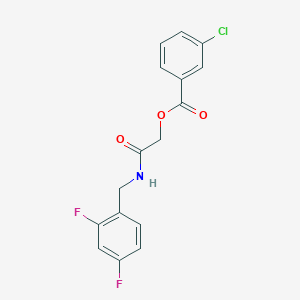

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound characterized by a 3-chlorobenzoate ester moiety linked to a 2-oxoethylamine group substituted with a 2,4-difluorobenzyl chain.

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF2NO3/c17-12-3-1-2-10(6-12)16(22)23-9-15(21)20-8-11-4-5-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDRFFZYDCUSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2,4-difluorobenzylamine with ethyl 3-chlorobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate. For instance:

- A series of derivatives were tested against various human tumor cell lines, demonstrating significant antiproliferative activities and specific modes of action such as microtubule disruption and G2/M cell cycle arrest .

- These findings suggest that modifications to the structure can enhance anticancer properties, making this compound a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

Compounds related to this structure have shown mild to moderate activity against both gram-positive and gram-negative bacteria. This antimicrobial activity is attributed to their ability to interfere with bacterial cell wall synthesis or metabolic pathways .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of a series of compounds derived from similar structures. The results indicated that certain derivatives exhibited high selectivity towards melanoma cells, leading to significant reductions in cell viability through mechanisms involving apoptosis and cell cycle disruption .

Case Study 2: Antimicrobial Testing

In another investigation, a set of compounds including derivatives of this compound was screened against clinical isolates of bacteria. The results revealed that some derivatives displayed promising antimicrobial effects, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Adamantyl-Based Benzoates ()

Compounds like 2-(Adamantan-1-yl)-2-oxoethyl 3-chlorobenzoate (2c) share the 3-chlorobenzoate group but replace the difluorobenzylamine with an adamantyl group. Key differences include:

- Synthetic Yields : Adamantyl derivatives exhibit yields of 73–85% via straightforward esterification, suggesting efficient synthesis routes. The target compound’s synthesis likely involves similar coupling steps but may require specialized purification due to fluorine substituents .

2.1.2. 2-((4-Isopropylphenyl)amino)-2-oxoethyl 3-Chlorobenzoate (4b, ) This analog substitutes the 2,4-difluorobenzyl group with a 4-isopropylphenyl group. Differences include:

- Electronic Effects : Fluorine atoms in the target compound may enhance electron-withdrawing properties, influencing reactivity or binding affinity .

2.1.3. [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2,4-difluorobenzoate (CAS 852686-85-2, ) This compound reverses the halogenation pattern, placing chlorine on a pyridine ring and fluorine on the benzoate. Such variations highlight:

- Aromatic Interactions : Pyridine’s nitrogen may engage in hydrogen bonding, unlike the purely aromatic 3-chlorobenzoate in the target compound.

- Bioavailability : Pyridine-containing derivatives often exhibit improved solubility compared to purely hydrocarbon systems .

Physical and Spectral Properties

The target compound’s expected spectral features include C=O stretches (~1740 cm⁻¹), aromatic C-F (1120–1250 cm⁻¹), and C-Cl (750 cm⁻¹). Its melting point is likely between 120–150°C, based on halogenated analogs .

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 321.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors involved in disease processes. For instance, the presence of the chlorobenzoate moiety suggests potential interactions with metabolic pathways involving chlorinated compounds .

Pharmacological Activities

- Antimicrobial Activity : Preliminary studies have shown that derivatives of chlorobenzoates can exhibit antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Anticancer Properties : There is emerging evidence that compounds containing difluorobenzyl groups can possess anticancer activity. They may induce apoptosis in cancer cells through the activation of caspase pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including those involved in the metabolism of xenobiotics, which could be significant for detoxification processes in organisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on various chlorobenzoate derivatives demonstrated that 3-chlorobenzoate significantly enhanced the growth inhibition of Escherichia coli and Staphylococcus aureus. The presence of difluorobenzyl groups was found to enhance the lipophilicity and membrane permeability of these compounds, leading to increased antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.